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molecular formula C8H11NO2 B112770 (2-Amino-5-methoxyphenyl)methanol CAS No. 55414-72-7

(2-Amino-5-methoxyphenyl)methanol

Cat. No. B112770
M. Wt: 153.18 g/mol
InChI Key: HWUGOLZPDIJNFX-UHFFFAOYSA-N
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Patent
US04518597

Procedure details

A quantity of 181.2 gm (1 mol) of 5-methoxy-2-nitrobenzaldehyde (prepared by methylation of 2-nitro-5-hydroxy-benzaldehyde with methyl iodide/potassium tert.-butoxide in dimethylsulfoxide) is dissolved in 1.8 liters of methanol, mixed with 50 gm of Raney nickel, and hydrogenated at ambient temperature and at 5 bar. After ten hours, the hydrogen uptake has ended. The catalyst is removed by suction filtration, and the methanol is distilled off.
Quantity
181.2 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:11]([O-])=O)=[C:7]([CH:10]=1)[CH:8]=[O:9].[H][H]>CO.[Ni]>[NH2:11][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:10][C:7]=1[CH2:8][OH:9]

Inputs

Step One
Name
Quantity
181.2 g
Type
reactant
Smiles
COC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
1.8 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated at ambient temperature
WAIT
Type
WAIT
Details
After ten hours
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by suction filtration
DISTILLATION
Type
DISTILLATION
Details
the methanol is distilled off

Outcomes

Product
Name
Type
Smiles
NC1=C(CO)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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